molecular formula C25H27N3O2 B4643154 (1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

Cat. No. B4643154
M. Wt: 401.5 g/mol
InChI Key: JEEZISOEUTVTAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These procedures often include condensation, cyclization, and functional group transformations. For instance, compounds with structures incorporating benzofuran and pyrazole units, like the one , could be synthesized through reactions involving key intermediates such as benzofuran derivatives and pyrazole carbaldehydes, under conditions facilitated by catalysts like piperidine in anhydrous ethanol (Bakr F. Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such complex molecules is typically confirmed via X-ray diffraction and spectral analyses. These studies provide detailed insights into the arrangement of atoms within the molecule and the conformation of rings, which are crucial for understanding the chemical reactivity and interaction capabilities of the compound (S. B. Benakaprasad et al., 2007).

Chemical Reactions and Properties

The reactivity of compounds containing benzofuran, pyrazole, and piperidine units can be influenced by the presence of these heterocyclic structures, enabling a variety of chemical reactions. For example, the nucleophilic attack at certain carbon atoms could be highly reactive, as demonstrated in computational studies (S. A. Halim et al., 2022).

Physical Properties Analysis

The physical properties, such as melting points, solubility in different solvents, and crystal structure, are essential for understanding the compound's behavior in various environments. X-ray crystallography provides precise information about the crystal structure, indicating how molecules pack in the solid state and the type of molecular interactions present (S. Naveen et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are critical for predicting how this compound participates in chemical reactions. These properties can be explored through theoretical calculations and empirical studies, providing insights into the molecule's behavior in chemical processes (S. Prasad et al., 2018).

properties

IUPAC Name

[1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c29-18-20-9-6-12-27(14-20)16-22-17-28(15-19-7-2-1-3-8-19)26-25(22)24-13-21-10-4-5-11-23(21)30-24/h1-5,7-8,10-11,13,17,20,29H,6,9,12,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEZISOEUTVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 2
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 3
Reactant of Route 3
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 4
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(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 5
Reactant of Route 5
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 6
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

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